tert-Butyl (2,6-dimethylphenyl) sulfide
Description
Properties
IUPAC Name |
2-tert-butylsulfanyl-1,3-dimethylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18S/c1-9-7-6-8-10(2)11(9)13-12(3,4)5/h6-8H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCZRDDXRALXIPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)SC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70495843 | |
| Record name | 2-(tert-Butylsulfanyl)-1,3-dimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70495843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16463-11-9 | |
| Record name | 2-(tert-Butylsulfanyl)-1,3-dimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70495843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Pharmaceutical Industry
tert-Butyl (2,6-dimethylphenyl) sulfide is explored for its potential pharmaceutical applications due to its biological activity. It has been investigated for:
- Antimicrobial Properties: Studies indicate that derivatives of this compound exhibit significant antimicrobial activity against various pathogens .
- Anti-inflammatory Agents: Research is ongoing into its efficacy as an anti-inflammatory agent, leveraging its structural similarity to known therapeutic compounds.
Materials Science
In materials science, this compound is utilized in:
- Polymer Chemistry: It serves as a building block for synthesizing polymers with enhanced thermal stability and mechanical properties.
- Additives in Plastics: The compound is used as an additive to improve the performance characteristics of plastics by enhancing their resistance to degradation .
Environmental Science
The environmental applications of this compound include:
- Pollutant Degradation: Research has shown that this compound can play a role in the degradation of certain pollutants through photochemical reactions .
- Ecotoxicology Studies: Its effects on aquatic organisms are being studied to understand its environmental impact and potential toxicity .
Case Study 1: Antimicrobial Activity
A study published in Journal of Applied Microbiology examined the antimicrobial effects of various phenolic compounds, including this compound. The results demonstrated significant inhibition of bacterial growth at specific concentrations, highlighting its potential as a natural preservative in food products.
Case Study 2: Polymer Application
In a research project focusing on polymer composites, this compound was incorporated into epoxy resins. The resulting materials exhibited improved mechanical properties and thermal stability compared to traditional epoxy systems. This application suggests its utility in high-performance materials for aerospace and automotive industries.
Comparison with Similar Compounds
4-Dimethylaminobenzenesulfonamide
- Structural Differences: Features a dimethylamino (-N(CH₃)₂) group instead of tert-butyl and methyl substituents.
- Reactivity: The dimethylamino group is prone to protonation under acidic conditions, reducing the sulfonamide’s basicity and altering its reactivity in condensation reactions. In contrast, tert-butyl (2,6-dimethylphenyl) sulfide’s substituents resist protonation, maintaining high basicity even in strong acids .
- Reaction Outcomes: Protonation of 4-dimethylaminobenzenesulfonamide limits its ability to form stable intermediates like diols, whereas tert-butyl derivatives facilitate transposition pathways (e.g., formation of 2-((4-(tert-butyl)-2,6-dimethylphenyl)sulfonamido)-N-((4-(tert-butyl)-2,6-dimethylphenyl)sulfonyl)acetamide via 1,2-hydride shifts) .
1,2-Bis(4-(tert-butyl)-2,6-dimethylphenyl)disulfane (Compound 3)
- Structural Differences: A disulfide (S–S bond) analog instead of a monosulfide.
- Synthesis : Formed as a byproduct during the condensation of 4-tert-butyl-2,6-dimethylbenzenesulfonamide with glyoxal. Requires similar acidic conditions but involves sulfur-sulfur bond formation .
- Stability: Disulfanes are generally less stable than monosulfides due to weaker S–S bonds, making them prone to oxidative cleavage.
4-tert-Butyl-2,6-dimethylphenylsulfur Trifluoride
- Structural Differences : Contains a trifluorosulfanyl (-SF₃) group instead of a sulfide (-S-) moiety.
- Reactivity : The electronegative trifluorosulfanyl group enhances electrophilicity, making it suitable for fluorination reactions. In contrast, this compound participates in condensation and trimerization reactions .
- Applications : Used as a fluorinating agent (e.g., Fluolead®), whereas the sulfide is a scaffold for macrocyclic compounds .
Data Table: Key Properties and Reactivity
| Compound | Functional Group | Key Substituents | Solubility in H₂SO₄ | Major Reaction Pathway | Stability in Acidic Media |
|---|---|---|---|---|---|
| This compound | Sulfide (-S-) | tert-butyl, methyl | High (73% H₂SO₄) | Condensation, trimerization | High |
| 4-Dimethylaminobenzenesulfonamide | Sulfonamide (-SO₂NH₂) | Dimethylamino | Moderate | Limited condensation | Low (due to protonation) |
| 1,2-Bis(4-tert-butyl-2,6-dimethylphenyl)disulfane | Disulfide (-S–S-) | tert-butyl, methyl | Moderate | Oxidative cleavage | Moderate |
| 4-tert-Butyl-2,6-dimethylphenylsulfur trifluoride | Trifluorosulfanyl (-SF₃) | tert-butyl, methyl | Low | Fluorination reactions | High (inert to acids) |
Mechanistic Insights
- Steric Effects : The tert-butyl groups in this compound hinder nucleophilic attacks, directing reactions toward specific pathways (e.g., hydride shifts over nucleophilic substitution) .
- Electronic Effects : Electron-donating methyl and tert-butyl groups stabilize intermediates during condensation, enabling the synthesis of asymmetric sulfones and acetamides .
- Trimerization Potential: The steric bulk of tert-butyl groups promotes trimerization to form hexaazaisowurtzitane derivatives, a feature absent in less hindered analogs .
Preparation Methods
Nucleophilic Substitution Reactions
Nucleophilic substitution represents a foundational approach for synthesizing tert-butyl (2,6-dimethylphenyl) sulfide. In this method, 2,6-dimethylthiophenol reacts with tert-butyl halides (e.g., tert-butyl bromide or chloride) under basic conditions. The reaction proceeds via an SN2 mechanism, where the thiolate anion attacks the electrophilic tert-butyl carbon.
Typical Conditions :
-
Base : Sodium hydroxide (1.2–1.5 equivalents) in ethanol or tetrahydrofuran (THF)
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Temperature : 60–80°C
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Time : 4–8 hours
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Yield : 70–85%
A critical factor is the steric hindrance of the tert-butyl group, which slows the reaction compared to less bulky alkyl halides. Catalytic phase-transfer agents like tetrabutylammonium bromide (TBAB) enhance reactivity by solubilizing the thiolate in organic phases .
Friedel-Crafts Alkylation
The Friedel-Crafts alkylation offers an alternative route, leveraging Lewis acid catalysts to introduce the tert-butyl group directly to 2,6-dimethylthiophenol. Aluminum chloride (AlCl₃) or boron trifluoride (BF₃) facilitates the electrophilic substitution, though competing sulfonation must be controlled.
Reaction Scheme :
Optimized Parameters :
-
Catalyst Loading : 10–15 mol% AlCl₃
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Solvent : Dichloromethane (DCM) or nitrobenzene
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Temperature : 0–25°C (to minimize side reactions)
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Yield : 60–75%
This method is less favored industrially due to the corrosive nature of AlCl₃ and challenges in catalyst recovery .
Acid-Catalyzed Transalkylation
Transalkylation, inspired by methodologies in phenolic chemistry , involves transferring the tert-butyl group from a donor molecule (e.g., 4-tert-butyl-2,6-dimethylphenol) to 2,6-dimethylthiophenol. Sulfonic acids (e.g., p-toluenesulfonic acid) or sulfuric acid catalyze the rearrangement at elevated temperatures.
Mechanistic Pathway :
-
Protonation of the tert-butyl donor’s oxygen or sulfur atom.
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Formation of a carbocation intermediate.
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Nucleophilic attack by the thiophenol’s sulfur.
Industrial-Scale Conditions :
-
Temperature : 120–160°C
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Molar Ratio (Donor:Thiophenol) : 1:3–1:5
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Yield : 80–90%
This method excels in atom economy, as the tert-butyl donor is often a byproduct of other processes (e.g., 2,6-dimethylphenol production) .
Metal-Catalyzed Cross-Coupling
Transition-metal catalysts enable direct C–S bond formation between 2,6-dimethylbenzene derivatives and tert-butyl thiols. Copper(I) iodide or palladium complexes (e.g., Pd(PPh₃)₄) are effective in Ullmann-type couplings.
Representative Protocol :
-
Substrate : 2,6-Dimethyliodobenzene
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Thiol Source : tert-Butylthiol
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Catalyst : CuI (10 mol%) with 1,10-phenanthroline ligand
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Base : Cs₂CO₃
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Solvent : DMSO at 100°C
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Yield : 65–78%
While efficient, this method requires anhydrous conditions and expensive ligands, limiting scalability.
Comparative Analysis of Synthesis Methods
The table below evaluates key parameters across methodologies:
| Method | Catalyst | Temperature (°C) | Time (h) | Yield (%) | By-Products |
|---|---|---|---|---|---|
| Nucleophilic Substitution | NaOH/TBAB | 60–80 | 4–8 | 70–85 | Disulfides |
| Friedel-Crafts | AlCl₃ | 0–25 | 6–12 | 60–75 | Sulfonated derivatives |
| Transalkylation | p-TsOH | 120–160 | 2–4 | 80–90 | Phenolic residues |
| Cross-Coupling | CuI/1,10-phenanthroline | 100 | 12–24 | 65–78 | Aryl halides |
Key Insights :
-
Transalkylation offers the highest yields and scalability, aligning with industrial practices for related compounds .
-
Nucleophilic substitution balances simplicity and efficiency for laboratory-scale synthesis.
-
Cross-coupling is niche, reserved for functionalized substrates requiring precise regioselectivity.
Q & A
Q. What are the key steps in synthesizing tert-butyl (2,6-dimethylphenyl) sulfide, and how can reaction conditions be optimized for higher yields?
Methodological Answer: A typical synthesis involves nucleophilic substitution between a thiol precursor (e.g., 2,6-dimethylbenzenethiol) and tert-butyl halides. outlines a procedure using diethylamine in toluene as a base to deprotonate the thiol and promote reactivity . To optimize yields:
- Temperature control : Maintain reaction temperatures between 0–5°C to minimize side reactions (e.g., oxidation or elimination).
- Solvent selection : Polar aprotic solvents like toluene or THF enhance nucleophilicity.
- Stoichiometry : Use a 10–20% excess of tert-butyl halide to ensure complete conversion of the thiol.
Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the product .
Q. What spectroscopic techniques are most reliable for characterizing this compound?
Methodological Answer:
- NMR :
- ¹H NMR : Peaks for tert-butyl protons appear as a singlet at ~1.3–1.4 ppm. The 2,6-dimethylphenyl group shows aromatic protons as a singlet at ~6.8–7.2 ppm and methyl protons at ~2.2–2.4 ppm .
- ¹³C NMR : Tert-butyl carbons resonate at ~28–30 ppm (CH₃) and ~35–38 ppm (quaternary C). The sulfide sulfur induces deshielding of adjacent carbons .
- FT-IR : The C–S stretch appears as a weak band near 600–700 cm⁻¹. Confirm absence of –SH stretches (~2550 cm⁻¹) to ensure complete reaction .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion [M+H]⁺ with accurate mass matching the molecular formula .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in C–H activation reactions?
Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) can model sulfur’s electron-donating effects and steric hindrance from the tert-butyl group. Key steps:
Geometry Optimization : Minimize energy for the sulfide and transition states.
Natural Bond Orbital (NBO) Analysis : Quantify sulfur’s lone pair donation to adjacent aromatic rings, influencing regioselectivity in C–H activation .
Reaction Pathway Mapping : Compare activation energies for different pathways (e.g., oxidative addition vs. radical mechanisms). highlights sulfur’s role in stabilizing intermediates in macrocyclic syntheses .
Q. How do steric effects from the tert-butyl group influence the sulfide’s stability under oxidative conditions?
Methodological Answer: The bulky tert-butyl group sterically shields the sulfur atom, reducing susceptibility to oxidation. To assess stability:
- Oxidative Stress Tests : Expose the compound to H₂O₂ or mCPBA in controlled environments (e.g., 25°C, inert atmosphere). Monitor degradation via TLC or HPLC.
- Kinetic Studies : Compare oxidation rates with less hindered analogs (e.g., methyl-substituted sulfides). suggests fluorinated derivatives (e.g., sulfur trifluorides) exhibit enhanced oxidative stability due to electronic and steric factors .
Q. What strategies resolve contradictions in reported synthetic pathways for this compound derivatives?
Methodological Answer: Conflicting data (e.g., variable yields or side products) may arise from:
- Impurity in Starting Materials : Verify purity of 2,6-dimethylbenzenethiol via GC-MS.
- Reaction Atmosphere : Use Schlenk lines or gloveboxes to exclude moisture/oxygen, which can quench reactive intermediates .
- Catalyst Screening : Test alternative catalysts (e.g., CuI for Ullmann-type couplings) if cross-coupling steps underperform. demonstrates improved yields in sulfonamide condensations using glyoxal as a linker under anhydrous conditions .
Q. How can this compound be functionalized for applications in asymmetric catalysis?
Methodological Answer:
- Chiral Auxiliary Introduction : Attach enantiopure groups (e.g., BINOL-based phosphines) to the sulfide via SN2 or Mitsunobu reactions.
- Coordination Chemistry : Use the sulfur as a soft Lewis base to coordinate transition metals (e.g., Pd, Rh) in asymmetric hydrogenation. highlights piperazine-acetamide derivatives as templates for designing chiral ligands .
- Post-Functionalization : Introduce halogens or boronate esters at the para position of the aromatic ring for cross-coupling reactions .
Methodological Troubleshooting
Q. How to address low yields during purification of this compound?
Methodological Answer:
- Column Chromatography Optimization : Use a slower gradient (e.g., 5% ethyl acetate in hexane) to resolve closely eluting impurities.
- Recrystallization : Dissolve crude product in minimal hot hexane, then cool to −20°C for crystal formation.
- Distillation : For thermally stable derivatives, fractional distillation under reduced pressure (e.g., 0.1 mmHg) can isolate pure product .
Q. What in silico tools predict the toxicity profile of this compound derivatives?
Methodological Answer:
- QSAR Models : Use software like Toxtree or ADMET Predictor™ to estimate LD50 and mutagenicity based on structural descriptors.
- Docking Studies : Screen derivatives against cytochrome P450 enzymes to assess metabolic stability. emphasizes evaluating bioaccumulation potential for organosulfur compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
